
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as Irgarol 1051, is an organic compound that is widely used as a biocide in antifouling paints. It is effective in preventing the growth of marine organisms such as barnacles, algae, and mussels on the hulls of ships and boats. In Synthesis Method: Irgarol 1051 is synthesized through a multistep process that involves the reaction of 2-methylpropan-2-ol with sulfuric acid to produce 2-methylpropene. This is then reacted with 2,4,5-trichlorobenzenesulfonyl chloride to produce the final product, Irgarol 1051. Scientific Research Application: Irgarol 1051 has been extensively studied for its biocidal properties and its impact on marine ecosystems. It has been used in laboratory experiments to test its effectiveness against various marine organisms, including barnacles, algae, and mussels. It has also been used in field studies to evaluate its impact on the environment and marine life. Mechanism of Action: Irgarol 1051 works by inhibiting the photosynthetic process in marine organisms. It interferes with the electron transport chain in photosystem II, which leads to the production of reactive oxygen species and ultimately, cell death. Biochemical and Physiological Effects: Studies have shown that exposure to Irgarol 1051 can have a range of biochemical and physiological effects on marine organisms. It can cause oxidative stress, DNA damage, and changes in gene expression. It can also affect the growth and development of marine organisms, as well as their reproductive and immune systems. Advantages and Limitations for Lab Experiments: One advantage of using Irgarol 1051 in lab experiments is that it is highly effective in preventing the growth of marine organisms, which makes it a useful tool for studying their biology and ecology. However, one limitation is that it can be toxic to some marine organisms at low concentrations, which can affect the results of experiments. Future Directions: There are several future directions for research on Irgarol 1051. One area of focus could be on developing alternative biocides that are less harmful to the environment and marine life. Another area of research could be on understanding the mechanisms of resistance in marine organisms that are able to survive exposure to Irgarol 1051. Additionally, research could be conducted on the long-term effects of Irgarol 1051 exposure on marine ecosystems and the potential for bioaccumulation in the food chain. In conclusion, Irgarol 1051 is a widely used biocide that has been extensively studied for its biocidal properties and its impact on marine ecosystems. It works by inhibiting the photosynthetic process in marine organisms and can have a range of biochemical and physiological effects. While it is useful in lab experiments, it can also be toxic to some marine organisms at low concentrations. Future research should focus on developing alternative biocides, understanding resistance mechanisms, and evaluating the long-term effects on marine ecosystems.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2S/c1-9(2)7-18(8-10(3)4)21(19,20)14-6-12(16)11(15)5-13(14)17/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMUWEBWKGOHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
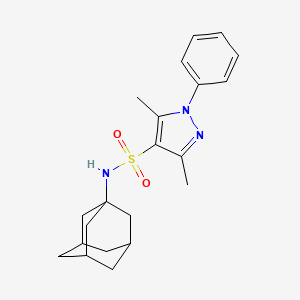
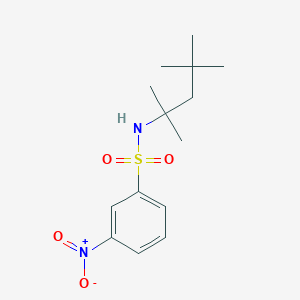
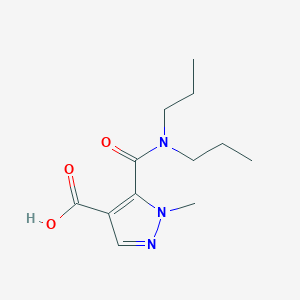
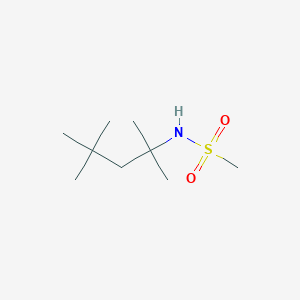

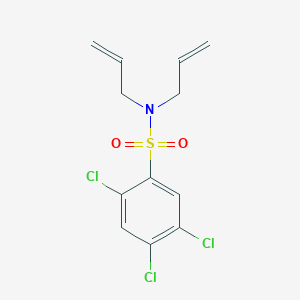

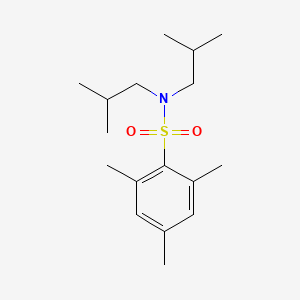

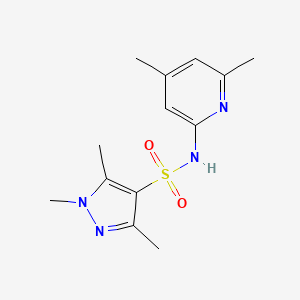
![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)